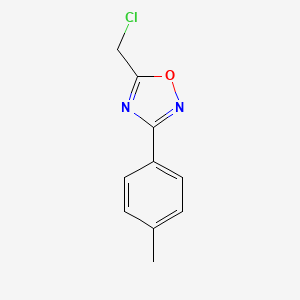

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBGFZDUDJUQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395764 | |

| Record name | 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50737-29-6 | |

| Record name | 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a reliable synthetic pathway to 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a well-recognized bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also a deep dive into the mechanistic rationale behind the synthetic strategy. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 4-methylbenzamidoxime, followed by its acylation and subsequent intramolecular cyclization to yield the target compound.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that has garnered considerable attention in contemporary medicinal chemistry.[1] Its utility stems from its role as a bioisosteric replacement for amide and ester groups, a strategy frequently employed to enhance the drug-like properties of a molecule. This substitution can lead to improved metabolic stability, oral bioavailability, and receptor-binding affinity. Consequently, the 1,2,4-oxadiazole nucleus is a constituent of numerous biologically active compounds with a wide spectrum of therapeutic applications.[2]

The target molecule, this compound, incorporates this privileged scaffold. The chloromethyl group at the 5-position serves as a versatile synthetic handle, allowing for further molecular elaboration and the introduction of diverse functionalities through nucleophilic substitution reactions. The 3-(4-methylphenyl) substituent provides a lipophilic aromatic domain that can be crucial for molecular recognition and binding at biological targets.

This guide will delineate a robust and reproducible synthetic route to this valuable compound, emphasizing the underlying chemical principles and providing detailed, actionable protocols.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target compound, this compound (I), suggests a disconnection of the oxadiazole ring. The most common and reliable method for the construction of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate (II). This intermediate, in turn, can be synthesized through the acylation of an amidoxime (III) with a suitable acylating agent, in this case, a derivative of chloroacetic acid. The required 4-methylbenzamidoxime (III) can be readily prepared from 4-methylbenzonitrile (IV).

Caption: Retrosynthetic analysis of the target compound.

This two-step synthetic approach is advantageous due to the ready availability of the starting materials and the generally high yields and purity of the products.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 4-Methylbenzamidoxime

The initial step involves the synthesis of the crucial intermediate, 4-methylbenzamidoxime, from 4-methylbenzonitrile. This reaction proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon.

Caption: Workflow for the synthesis of 4-methylbenzamidoxime.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Methylbenzonitrile | 117.15 | 50 | 5.86 g |

| Hydroxylamine Hydrochloride | 69.49 | 75 | 5.21 g |

| Sodium Bicarbonate | 84.01 | 75 | 6.30 g |

| Ethanol | - | - | 100 mL |

| Water | - | - | 50 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (5.21 g, 75 mmol) and sodium bicarbonate (6.30 g, 75 mmol) to a mixture of ethanol (100 mL) and water (50 mL).

-

Stir the mixture at room temperature for 15-20 minutes to ensure the dissolution of the solids and the in-situ formation of free hydroxylamine.

-

Add 4-methylbenzonitrile (5.86 g, 50 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting aqueous residue is then extracted with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-methylbenzamidoxime.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford white crystalline needles.

Step 2: Synthesis of this compound

This final step involves the acylation of 4-methylbenzamidoxime with chloroacetyl chloride to form an O-acyl intermediate, which then undergoes thermal intramolecular cyclization to yield the target 1,2,4-oxadiazole.[3]

Caption: Workflow for the synthesis of the target compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Methylbenzamidoxime | 150.18 | 20 | 3.00 g |

| Chloroacetyl Chloride | 112.94 | 22 | 1.96 mL |

| Triethylamine | 101.19 | 24 | 3.34 mL |

| Dichloromethane (DCM) | - | - | 100 mL |

| Toluene | - | - | 100 mL |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylbenzamidoxime (3.00 g, 20 mmol) and triethylamine (3.34 mL, 24 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.96 mL, 22 mmol) in dichloromethane (20 mL) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C. The addition of a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) can be beneficial for efficient reaction progress.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the formation of the acylated intermediate by TLC.

-

Once the acylation is complete, transfer the reaction mixture to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-(chloroacetyl)-4-methylbenzamidoxime.

-

Dissolve the crude intermediate in toluene (100 mL) in a round-bottom flask fitted with a reflux condenser.

-

Heat the solution to reflux and maintain for 12 hours to effect the cyclization. The progress of the cyclization can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent such as ethanol to afford this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methylphenyl group, the methyl protons, and a singlet for the chloromethyl protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the final product.

The benzene and oxadiazole rings in the title compound, C10H9ClN2O, are approximately coplanar.[5]

Safety Considerations

-

Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Hydroxylamine hydrochloride is a potential skin sensitizer and is harmful if swallowed.

-

Triethylamine is a flammable and corrosive liquid with a strong, unpleasant odor.

-

Dichloromethane and Toluene are volatile and flammable organic solvents. All operations should be conducted in a fume hood, away from ignition sources.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound. The described methodology, starting from commercially available 4-methylbenzonitrile, provides a practical route for obtaining this valuable heterocyclic building block. The protocols are designed to be reproducible and scalable, catering to the needs of researchers in medicinal chemistry and drug discovery. The emphasis on mechanistic understanding and detailed experimental procedures aims to empower scientists to successfully synthesize and further explore the potential of this and related 1,2,4-oxadiazole derivatives in their research endeavors.

References

-

ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]

-

Vasilyev, A. V., & Chernyshev, V. V. (2018). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 14, 2649–2656. Retrieved from [Link]

-

Sci-Hub. (2007). 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole. Acta Crystallographica Section E Structure Reports Online, 63(12), o4672. Retrieved from [Link]

-

ResearchGate. (n.d.). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Retrieved from [Link]

-

Beilstein Journals. (2015). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]

Sources

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. sci-hub.se [sci-hub.se]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry.[1] Its unique physicochemical properties make it an attractive scaffold for the design of novel therapeutic agents. The 1,2,4-oxadiazole moiety is often employed as a bioisostere for amide and ester groups, enhancing metabolic stability and improving pharmacokinetic profiles of drug candidates.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a focal point for drug discovery and development programs.[2][3][4] This guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole, a compound with potential applications in the development of new pharmaceuticals.

Molecular Structure and Physicochemical Properties

5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is a disubstituted 1,2,4-oxadiazole with a chloromethyl group at the 5-position and a para-tolyl group at the 3-position. The structural arrangement of these functional groups dictates the molecule's reactivity and potential biological interactions.

Table 1: Core Physicochemical Properties of 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

| Property | Value | Source |

| CAS Number | 50737-29-6 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₉ClN₂O | Sigma-Aldrich |

| Molecular Weight | 208.64 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not explicitly reported in the searched literature. | |

| Boiling Point | Not explicitly reported in the searched literature. | |

| Solubility | Not explicitly reported in the searched literature. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis of 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole: A Methodological Overview

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. Several synthetic routes are available, with the most common involving the cyclization of an O-acyl amidoxime intermediate. A general and efficient method for the synthesis of 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole involves a two-step process starting from p-tolunitrile.

Experimental Protocol:

Step 1: Synthesis of N'-hydroxy-4-methylbenzenecarboximidamide (p-tolyl amidoxime)

-

To a solution of p-tolunitrile in ethanol, add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a base such as sodium bicarbonate.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure p-tolyl amidoxime.

Step 2: Synthesis of 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

-

Dissolve the p-tolyl amidoxime in a dry aprotic solvent such as dichloromethane.

-

Add an equimolar amount of a base, for example, triethylamine, to the solution.

-

Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.

-

Allow the reaction to stir at room temperature for several hours.

-

After the formation of the O-acyl amidoxime intermediate is complete (monitored by TLC), the solvent is removed.

-

The crude intermediate is then dissolved in a high-boiling solvent like toluene and refluxed for several hours to induce cyclodehydration.

-

Upon completion of the reaction, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization

The structural elucidation of 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the explicit spectra for the title compound were not found in the searched literature, data for a closely related derivative, 2,3-Bis(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)propanenitrile, which was synthesized from the target compound, provides strong indicative chemical shifts.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole (in CDCl₃)

| Group | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |

| p-tolyl-CH₃ | ~2.4 | ~21.5 |

| p-tolyl-Ar-H | ~7.2-7.3 (d) and ~7.9-8.0 (d) | ~127-130 (aromatic carbons) |

| -CH₂Cl | ~4.8 | ~38-40 |

| Oxadiazole C3 | - | ~168-170 |

| Oxadiazole C5 | - | ~175-178 |

Note: These are estimated values based on data from a closely related derivative and general knowledge of NMR spectroscopy. Actual experimental values may vary slightly.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. The expected exact mass can be calculated and compared with the experimental value.

Potential Applications in Drug Discovery and Development

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.

While specific biological data for 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is not extensively reported in the reviewed literature, its structural features suggest potential for further investigation in several therapeutic areas:

-

Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines.[3][4] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The presence of the reactive chloromethyl group in the title compound provides a handle for further chemical modification to develop targeted anticancer agents.

-

Antimicrobial Activity: The 1,2,4-oxadiazole nucleus is a component of several compounds with significant antibacterial and antifungal properties.[2] The specific substitution pattern on the oxadiazole ring plays a crucial role in determining the spectrum and potency of antimicrobial activity.

-

Anti-inflammatory Activity: Certain 1,2,4-oxadiazole derivatives have shown promise as anti-inflammatory agents, often through the modulation of inflammatory pathways.

The chloromethyl group at the 5-position of the oxadiazole ring is a key functional group that can be readily displaced by various nucleophiles. This allows for the facile synthesis of a library of derivatives from 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole, making it a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery projects.

Conclusion

5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established synthetic routes, and its structure can be unambiguously confirmed by modern spectroscopic methods. While specific experimental data on some of its physicochemical properties and biological activities are not widely available, the well-documented importance of the 1,2,4-oxadiazole scaffold in drug discovery strongly suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents. Further research into the specific biological profile of this molecule is warranted to fully explore its potential in addressing unmet medical needs.

References

- Lankau, et al. (Year not specified). Synthesis of 3-aryl-1,2,4-oxadiazoles and 5-aryl-1,2,4-oxadiazoles. Source not specified in the provided text.

- Baykov, et al. (2017). A study on the first one-pot synthetic procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature (RT) from corresponding amidoximes and carboxylic acids methyl or ethyl esters in the superbase medium NaOH/DMSO. Source not specified in the provided text.

- Avanzo, R. E., et al. (2017). Synthesis of 9 novel diheterocyclic-ribose fused derivatives containing 5-substituted-1,2,4-oxadiazole framework. Source not specified in the provided text.

-

Hope, C., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(5). [Link]

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]

-

PubMed. Synthesis, Molecular Modeling and Preliminary Biological Evaluation of a Set of 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazole as Potential Antibacterial, anti-Trypanosoma Cruzi and Antifungal Agents. [Link]

-

PubMed. Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. [Link]

-

PubMed Central. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. [Link]

-

PubChem. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. [Link]

-

PubChem. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. [Link]

-

Beilstein Journals. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link]

Sources

An In-depth Technical Guide to the Structural Characterization of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural characterization of 5-(chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a key pharmacophore and bioisostere for ester and amide functionalities, offering enhanced metabolic stability.[1][2] The structural elucidation of such molecules is paramount for understanding their chemical behavior and guiding drug discovery efforts.

This document will detail the synthetic pathway and a multi-technique approach to characterization, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data will be emphasized to provide a holistic understanding of the molecule's architecture.

Synthesis and Purification

The synthesis of this compound is typically achieved through a cyclization reaction. A common and effective method involves the reaction of a substituted amidoxime with an acyl chloride.[3]

Protocol: Synthesis of this compound [3]

-

Reactant Preparation: A solution of 4-methylbenzamidoxime (10 mmol) is prepared in a suitable solvent such as toluene (60 ml).

-

Addition of Acyl Chloride: A solution of chloroacetyl chloride (12 mmol) in toluene (10 ml) is added dropwise to the 4-methylbenzamidoxime solution. The dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

Cyclization via Reflux: The resulting mixture is heated to reflux and maintained for approximately 6 hours. The elevated temperature provides the necessary activation energy for the dehydration and subsequent intramolecular cyclization to form the 1,2,4-oxadiazole ring.

-

Isolation of Crude Product: After cooling the reaction mixture to room temperature, the crude product often precipitates and can be collected by filtration.

-

Purification: The crude solid is purified by recrystallization. A common solvent system for this is a mixture of ethyl acetate and petroleum ether.[3] This process yields the pure, crystalline title compound.

Diagram: Synthetic Pathway

Caption: Synthetic route to the title compound.

Structural Elucidation: A Multi-Faceted Approach

A combination of analytical techniques is essential for the unambiguous structural confirmation of the synthesized molecule. While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR, IR, and MS offer crucial information about the molecular structure in solution and its fragmentation patterns, which are vital for routine characterization and quality control.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an exact three-dimensional map of the atoms within the crystal lattice. This technique is unparalleled in its ability to determine bond lengths, bond angles, and the overall conformation of the molecule.

Crystals of this compound suitable for X-ray diffraction can be obtained by the slow evaporation of an ethanol solution.[3]

Key Structural Features:

-

Planarity: The benzene ring and the 1,2,4-oxadiazole ring are nearly coplanar, with a dihedral angle of approximately 4.4°.[3] This planarity suggests a degree of electronic conjugation between the two ring systems.

-

Molecular Packing: The crystal structure reveals weak intermolecular C-H···N interactions, which contribute to the stability of the crystal lattice.[3]

Table 1: Key Crystallographic Data

| Parameter | Value |

| Temperature (K) | 293 |

| R-factor | 0.057 |

| wR-factor | 0.182 |

| Data-to-parameter ratio | 15.4 |

Data sourced from a single-crystal X-ray study.[3]

Diagram: Molecular Structure

Caption: 2D structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy:

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Aromatic Protons: The protons on the p-substituted benzene ring will appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The coupling constant between these doublets is characteristic of ortho-coupling.

-

Chloromethyl Protons: The two protons of the chloromethyl group (-CH₂Cl) will give rise to a singlet. Due to the electronegativity of the chlorine atom and the adjacent oxadiazole ring, this peak is expected to be downfield in the aliphatic region (around δ 4.5-5.0 ppm).

-

Methyl Protons: The three protons of the methyl group (-CH₃) on the phenyl ring will appear as a singlet in the upfield region (around δ 2.4 ppm).

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

-

Oxadiazole Carbons: The two carbon atoms of the 1,2,4-oxadiazole ring are expected to have chemical shifts in the range of δ 160-180 ppm.[4][5]

-

Aromatic Carbons: The carbons of the p-tolyl group will appear in the aromatic region (δ 120-145 ppm). The quaternary carbons will typically have lower intensities.

-

Chloromethyl Carbon: The carbon of the -CH₂Cl group will be found in the aliphatic region, typically around δ 30-40 ppm.[4]

-

Methyl Carbon: The methyl carbon of the tolyl group will be observed at a higher field (upfield), around δ 21 ppm.[4]

Table 2: Predicted NMR Data

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic CH | 7.3 - 8.1 (m) | 127 - 130 |

| Aromatic C (ipso) | - | 123 - 142 |

| -CH₂Cl | ~4.8 (s) | ~33 |

| Oxadiazole C | - | 168, 178 |

| -CH₃ | ~2.4 (s) | ~21 |

Predicted values are based on literature for similar 1,2,4-oxadiazole derivatives.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending, etc.).[6]

Expected Characteristic Absorption Bands:

-

C=N Stretch: The C=N stretching vibration of the oxadiazole ring is expected in the region of 1610-1650 cm⁻¹.[4]

-

N-O Stretch: The N-O stretching vibration can typically be found in the 1350-1450 cm⁻¹ range.

-

C-O-C Stretch: The C-O-C stretching within the oxadiazole ring usually appears around 1000-1100 cm⁻¹.

-

Aromatic C-H Stretch: These vibrations are observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H stretching of the methyl and chloromethyl groups will be seen in the 2850-3000 cm⁻¹ region.

-

C-Cl Stretch: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 700-800 cm⁻¹.

Diagram: Spectroscopic Characterization Workflow

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[7]

-

Molecular Ion Peak ([M]⁺): For this compound (C₁₀H₉ClN₂O), the expected molecular weight is approximately 208.64 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster, with the [M]⁺ peak and the [M+2]⁺ peak having a ratio of approximately 3:1.

-

Fragmentation: Electron impact (EI) ionization will likely cause fragmentation of the molecule. Common fragmentation pathways for 1,2,4-oxadiazoles can involve cleavage of the heterocyclic ring.[7] Key fragments could include the loss of the chloromethyl group or cleavage to form ions corresponding to the p-tolyl nitrile or other stable fragments.

Conclusion

The structural characterization of this compound is definitively achieved through a synergistic application of synthetic chemistry and modern analytical techniques. The synthetic route via cyclization of 4-methylbenzamidoxime with chloroacetyl chloride provides a reliable method for obtaining the compound.[3] Subsequent analysis by X-ray crystallography gives an unambiguous determination of the solid-state structure, confirming the near-planar arrangement of the aromatic and heterocyclic rings.[3] This is complemented by spectroscopic methods such as NMR, which elucidates the carbon-hydrogen framework, IR spectroscopy, which confirms the presence of key functional groups, and mass spectrometry, which verifies the molecular weight and provides insight into fragmentation patterns. Together, these methods provide a self-validating system for the complete and accurate structural characterization of this important heterocyclic compound.

References

-

Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). In PMC. Retrieved from [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). In MDPI. Retrieved from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). In PMC. Retrieved from [Link]

-

Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. (n.d.). In Beilstein Journals. Retrieved from [Link]

-

Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. (n.d.). In ResearchGate. Retrieved from [Link]

-

NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. (n.d.). In Jetir.Org. Retrieved from [Link]

-

Properties and reactivities of 1,2,4-oxadiazole derivatives. (n.d.). In ResearchGate. Retrieved from [Link]

-

5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole. (n.d.). In IUCr Journals. Retrieved from [Link]

-

Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. (n.d.). In ResearchGate. Retrieved from [Link]

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (n.d.). In MDPI. Retrieved from [Link]

-

Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. (n.d.). Retrieved from [Link]

-

Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. (n.d.). In Journal of the American Chemical Society. Retrieved from [Link]

-

The Synthesis and Spectroscopic Studies of Some Heterocyclic Compounds. (n.d.). Retrieved from [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). In ResearchGate. Retrieved from [Link]

-

Mass Spectrometry of Heterocyclic Compounds. (n.d.). In DTIC. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen. (n.d.). In AVESİS. Retrieved from [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). In JournalsPub. Retrieved from [Link]

-

5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole. (n.d.). In Sci-Hub. Retrieved from [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Retrieved from [Link]

-

Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. (n.d.). In PubMed. Retrieved from [Link]

-

5-methyl-1,2,4-oxadiazole. (n.d.). In PMC. Retrieved from [Link]

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (n.d.). In MDPI. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. (n.d.). In PMC. Retrieved from [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (n.d.). In PMC. Retrieved from [Link]

-

Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl). (n.d.). In ResearchGate. Retrieved from [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). In MDPI. Retrieved from [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). In ResearchGate. Retrieved from [Link]

-

Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride. (n.d.). In NIST. Retrieved from [Link]

-

2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. (n.d.). In Spectrum. Retrieved from [Link]

-

Compound 5-[(4-chlorophenyl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole. (n.d.). Retrieved from [Link]

-

5-(Diethoxymethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. (n.d.). Retrieved from [Link]

-

1,2,4-Oxadiazole, 5-(4-methylphenyl)-3-phenyl-. (n.d.). In Spectrum. Retrieved from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). In PMC. Retrieved from [Link]

-

3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. (n.d.). In PubMed. Retrieved from [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). In MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. journalspub.com [journalspub.com]

- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a bioisostere of esters and amides, meaning it can replace these functional groups in a molecule while maintaining or enhancing its biological activity.[1] The inherent stability of the 1,2,4-oxadiazole ring and its capacity to engage in hydrogen bonding make it a valuable component in the design of novel therapeutic agents.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

This guide focuses on a specific derivative, 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, a compound that combines the stable oxadiazole core with a reactive chloromethyl group, suggesting its utility as a key intermediate in the synthesis of more complex molecules for drug discovery and development.

Physicochemical Properties and Characterization

Identifying and understanding the fundamental physicochemical properties of a compound is the cornerstone of its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 50737-29-6 | [4] |

| Molecular Formula | C₁₀H₉ClN₂O | [4] |

| Molecular Weight | 208.64 g/mol | [4] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C | [4] |

Structural Characterization:

The structural integrity of this compound is confirmed through various spectroscopic techniques. A Certificate of Analysis for a commercial sample confirms that the proton nuclear magnetic resonance (¹H-NMR) spectrum is consistent with the assigned structure.[4] The ¹H-NMR spectrum is available through chemical databases such as ChemicalBook.[5]

Synthesis of this compound: A Step-by-Step Protocol

The most common and direct route to synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, such as the title compound, involves the reaction of an amidoxime with an acyl chloride.[6] This process proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the stable oxadiazole ring.

The synthesis of this compound is achieved through the reaction of 4-methylbenzamidoxime with chloroacetyl chloride.[7]

Reaction Mechanism

The synthesis is a two-step process:

-

O-Acylation: The nucleophilic nitrogen of the 4-methylbenzamidoxime attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an O-(chloroacetyl)-4-methylbenzamidoxime intermediate.

-

Cyclodehydration: The intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the 1,2,4-oxadiazole ring. This step is often promoted by heating.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles and can be adapted for the specific synthesis of the title compound.

Materials and Reagents:

-

4-Methylbenzamidoxime

-

Chloroacetyl chloride

-

Triethylamine or another suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Toluene

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzamidoxime (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture. Maintain the temperature below 5°C during the addition.

-

Formation of the Intermediate: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the formation of the O-acylamidoxime intermediate can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Once the formation of the intermediate is complete, the solvent (DCM) is removed under reduced pressure. Toluene is then added to the residue, and the mixture is heated to reflux (approximately 110°C) for 8-12 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Applications in Drug Discovery and Organic Synthesis

The 5-(chloromethyl)-1,2,4-oxadiazole moiety is a valuable building block in organic synthesis, primarily due to the reactive chloromethyl group which allows for further functionalization.[6] This makes this compound a key intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications.[1][2]

The 1,2,4-oxadiazole core itself is present in several commercially available drugs and numerous compounds under investigation for a wide range of diseases, including cancer, inflammation, and infectious diseases.[3] The introduction of the 3-(4-methylphenyl) group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The chloromethyl group at the 5-position serves as a handle for introducing other functional groups through nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for high-throughput screening.

Caption: Utility of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. The following information is a summary of key safety considerations and should be supplemented by a thorough review of the material safety data sheet (MSDS) before handling.

Hazard Identification:

-

The starting material, chloroacetyl chloride, is corrosive and a lachrymator. It reacts violently with water.

-

The product, this compound, is classified as a corrosive solid and is harmful if swallowed.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

First-Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and organic synthesis. Its straightforward synthesis from readily available starting materials, combined with the versatility of the 1,2,4-oxadiazole core and the reactive chloromethyl handle, makes it an attractive building block for the creation of novel compounds with diverse pharmacological profiles. Adherence to strict safety protocols is essential when working with this and related compounds. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this versatile molecule in their own research endeavors.

References

- Biernacki, K. A., Daśko, M., Ciupak, O., & Demkowicz, S. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3234.

- Demkowicz, S., Daśko, M., & Rachon, J. (2016). Bioisosterism: 1,2,4-Oxadiazole Rings. In Topics in Medicinal Chemistry. IntechOpen.

- Gomtsyan, A. (2012). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465.

- Hikmet Agirbag. (1991). The Reaction of Amidoximes with Chloroacetyl Chloride.

-

M55345 Certificate of Analysis. (n.d.). 3-(4-methylphenyl)-1,2,4-oxadiazole. Abmole. Retrieved from [Link]

-

N-substituted acetamides synthesis. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

-

N-chloroacetyl derivative synthesis. (n.d.). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. ResearchGate. Retrieved from [Link]

- Patel, M., & Talele, T. (2022). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry, 14(15), 1133-1153.

-

Perkin Transactions 1. (n.d.). Benzopyrones. Part 23. Cyclization of o-amino carboxamides and related compounds. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclization of O-benzoylbenzamidoxime derivatives in water-alcohol media. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed cyclization of chloroacetylated amino acids 4-exo-tet vs 5-exo-tet. Retrieved from [Link]

- Sahu, N. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

- Synthesis of 1,2,4-oxadiazole derivatives. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.

-

Synthesis of 1,2,4-oxadiazoles. (n.d.). Scheme 3. Synthesis and reactions of chloroacetyl derivative 10 and Chloromethyl derivatives 12. ResearchGate. Retrieved from [Link]

-

Synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole. (2021). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)). ResearchGate. Retrieved from [Link]

-

Trends of 1,2,4-Oxadiazoles in medicinal chemistry. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. ResearchGate. Retrieved from [Link]

-

What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. (2014). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.cn [abmole.cn]

- 5. This compound(50737-29-6) 1H NMR spectrum [chemicalbook.com]

- 6. rjptonline.org [rjptonline.org]

- 7. scispace.com [scispace.com]

IUPAC name of 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its structural features, nomenclature, and key physicochemical properties. A detailed, field-proven synthetic protocol is presented, including mechanistic insights and a complete workflow diagram. Furthermore, the guide covers in-depth spectroscopic analysis for structural verification and discusses the compound's strategic applications as a versatile scaffold and reactive intermediate in the synthesis of novel therapeutic agents. This paper is intended for researchers, chemists, and scientists in the field of drug development seeking to leverage the unique properties of substituted oxadiazoles.

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in pharmaceutical sciences.[1][2] Its prevalence in modern drug design is attributed to its unique combination of properties. As a bioisostere for esters and amides, the 1,2,4-oxadiazole moiety offers enhanced metabolic stability by being resistant to hydrolysis by common metabolic enzymes like esterases and amidases.[3] This stability, coupled with its rigid, planar structure, allows it to act as a robust linker or pharmacophore, positioning key interacting groups in a precise orientation for target binding.[3]

The oxadiazole scaffold is a core component in a wide spectrum of biologically active molecules, demonstrating activities such as anticancer, anti-inflammatory, antiviral, antibacterial, and analgesic properties.[1][4][5] The subject of this guide, this compound, is a particularly valuable derivative. It combines the stable oxadiazole core with two key functionalities:

-

A 3-(4-methylphenyl) group, which can be tailored to modulate lipophilicity and engage in hydrophobic or π-stacking interactions within a biological target.

-

A 5-(chloromethyl) group, which serves as a reactive handle for facile chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide will provide the technical foundation necessary to synthesize, characterize, and strategically deploy this compound in drug discovery programs.

Compound Profile and Nomenclature

A precise understanding of the molecule's identity is critical for regulatory compliance, literature searching, and experimental reproducibility.

-

IUPAC Name: this compound

-

Synonyms: 5-(Chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole

-

Chemical Structure:

Key Identifiers and Properties

A summary of the fundamental physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 50737-29-6 | |

| Molecular Formula | C₁₀H₉ClN₂O | |

| Molecular Weight | 208.64 g/mol | |

| Appearance | Solid (typical) | [6] |

| InChI Key | DMBGFZDUDJUQLX-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)CCl |

Synthesis and Mechanistic Rationale

The most reliable and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent cyclodehydration of an amidoxime with an acyl chloride.[1] This pathway provides high yields and a clean reaction profile.

Overall Reaction Scheme

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed to be self-validating, with integrated steps for purification and characterization.

Step 1: Acylation of 4-Methylbenzamidoxime

-

To a stirred solution of 4-methylbenzamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1 eq).

-

Causality: The base is crucial for scavenging the HCl byproduct generated during the reaction, preventing protonation of the starting material and driving the reaction to completion. The use of 0 °C helps to control the exothermicity of the acylation reaction.

-

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise to the solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Insight: The reaction forms an O-acyl amidoxime intermediate. This intermediate is often stable enough to be isolated but is typically carried forward directly.

-

Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring

-

Once the formation of the intermediate is complete, the cyclization is induced. This is most effectively achieved by heating the reaction mixture at reflux for 2-4 hours.

-

Causality: Thermal energy promotes the intramolecular cyclization and elimination of a water molecule to form the stable aromatic oxadiazole ring. In some protocols, a dehydrating agent or a different solvent with a high boiling point (e.g., toluene or xylene) may be used to facilitate this step.[1]

-

-

After cooling to room temperature, wash the reaction mixture sequentially with water, a mild acid (e.g., 1M HCl) to remove excess base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification and Characterization

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Obtain a final, pure sample and characterize its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity against the data in Section 4.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Structural Elucidation and Spectroscopic Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures based on its structure and data from closely related analogs.[7][8][9]

| Parameter | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.95 (d, 2H, Ar-H), δ ~7.30 (d, 2H, Ar-H), δ ~4.85 (s, 2H, CH₂Cl), δ ~2.42 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~178.5 (C5-oxadiazole), δ ~168.0 (C3-oxadiazole), δ ~142.0 (Ar-C), δ ~129.8 (Ar-CH), δ ~127.5 (Ar-CH), δ ~124.0 (Ar-C), δ ~34.0 (CH₂Cl), δ ~21.5 (Ar-CH₃) |

| Mass Spec (HRMS) | Calculated for [M+H]⁺ (C₁₀H₁₀ClN₂O): 209.0476; Found: 209.04XX |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1590 (C=N), ~1480 (C=C), ~1370 (C-O), ~750 (C-Cl) |

Interpretation of Spectroscopic Data:

-

¹H NMR: The aromatic region is expected to show a clean AA'BB' system (two doublets) characteristic of a para-substituted benzene ring. The key singlet at ~4.85 ppm is a definitive signal for the chloromethyl (CH₂Cl) protons. The singlet around 2.42 ppm corresponds to the methyl group on the tolyl ring.

-

¹³C NMR: Two distinct quaternary carbon signals in the downfield region (~178 and ~168 ppm) confirm the presence of the C3 and C5 carbons of the oxadiazole ring.[9] The signal around 34 ppm is characteristic of the chloromethyl carbon.

-

Mass Spectrometry: High-resolution mass spectrometry should show the correct molecular ion peak with the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for M and M+2 peaks).

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not merely a final molecule but a strategic starting point for creating more complex and potent drug candidates.

A Versatile Building Block

The chloromethyl group at the 5-position is an electrophilic site, making it susceptible to nucleophilic substitution. This allows for the rapid diversification of the scaffold. A wide array of nucleophiles—such as amines, thiols, alcohols, and carbanions—can be introduced to probe the chemical space around the oxadiazole core. This is a classic strategy for building a focused library of compounds to optimize target affinity and selectivity.

Potential Therapeutic Applications

Given the broad biological activities of the 1,2,4-oxadiazole class, derivatives of this compound could be investigated for a variety of therapeutic areas:

-

Oncology: Many 1,2,4-oxadiazole derivatives have been reported as potent anticancer agents, acting as apoptosis inducers or enzyme inhibitors.[1][4]

-

Anti-inflammatory: The scaffold can be elaborated to target key enzymes in inflammatory pathways, such as COX or various kinases.

-

Infectious Diseases: The stability and synthetic tractability of the core make it an excellent platform for developing novel antibacterial and antifungal agents.[5]

Logical Framework for Drug Discovery Application

The diagram below outlines how this compound serves as a foundational scaffold in a typical drug discovery cascade.

Conclusion

This compound is a high-value chemical entity for drug discovery. Its synthesis is straightforward and scalable, relying on established heterocyclic chemistry principles. Its structure combines a metabolically robust bioisosteric core with a reactive functional group primed for chemical elaboration. The comprehensive data provided in this guide—from synthesis protocols to spectroscopic analysis and strategic applications—equips research and development teams with the necessary knowledge to effectively utilize this compound in the creation of next-generation therapeutics.

References

-

Gomathy, S. S., & Al-Ghorbani, M. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). Available at: [Link]

-

PubMed. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). Available at: [Link]

-

Semantic Scholar. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved January 17, 2026, from [Link]

-

Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. Retrieved January 17, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Retrieved January 17, 2026, from [Link]

-

Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

PubChemLite. (n.d.). 5-(chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole. Retrieved January 17, 2026, from [Link]

-

Sci-Hub. (n.d.). 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

ScienceDirect. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health (NIH). (2021). Synthesis and Screening of New[1][2][10]Oxadiazole,[1][11][10]Triazole, and[1][11][10]Triazolo[4,3-b][1][11][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved January 17, 2026, from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

-

SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved January 17, 2026, from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Chloromethyl)-3-(4-tolyl)-1,2,4-oxadiazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 11. guidechem.com [guidechem.com]

A Researcher's Guide to Starting Materials for 1,2,4-Oxadiazole Synthesis: Pathways and Protocols

Executive Summary: The 1,2,4-oxadiazole ring is a cornerstone pharmacophore in modern medicinal chemistry, valued for its role as a bioisosteric replacement for amide and ester groups, which often enhances metabolic stability and other pharmacokinetic properties.[1][2][3] This guide provides an in-depth analysis of the primary synthetic routes to this privileged heterocycle, focusing on the critical selection of starting materials. It is designed for researchers, scientists, and drug development professionals, offering a blend of mechanistic principles, field-proven insights, and detailed experimental protocols. We will dissect the two dominant synthetic strategies—the acylation of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides—providing a clear rationale for precursor selection and process optimization.

Introduction: The 1,2,4-Oxadiazole in Drug Discovery

The five-membered 1,2,4-oxadiazole heterocycle has garnered significant attention from medicinal chemists due to its unique physicochemical properties and broad spectrum of biological activities.[4][5] Its structural rigidity and ability to participate in hydrogen bonding allow it to mimic the conformation of esters and amides, common functionalities in bioactive molecules.[1][2] This bioisosterism is a key strategy used to overcome liabilities such as poor metabolic stability or low bioavailability.[6] Consequently, the 1,2,4-oxadiazole core is found in a range of approved drugs and clinical candidates, targeting conditions from cancer to infectious diseases.[4][5] A robust and flexible synthesis is therefore paramount, and success begins with a fundamental understanding of the required starting materials.

The Dominant Pathway: Synthesis via Amidoxime Acylation

The most widely employed and versatile method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and an acylating agent, followed by a cyclodehydration step.[7] This [4+1] approach, where four atoms of the ring originate from the amidoxime and one from the acylating agent, is highly modular, allowing for diverse substitution patterns.

Principle and Mechanism

The reaction proceeds in two key stages:

-

O-Acylation: The nucleophilic hydroxyl group of the amidoxime attacks the electrophilic carbonyl of the acylating agent, forming an O-acylamidoxime intermediate. This step is often the rate-limiting one and may require activation of the acylating agent.

-

Cyclodehydration: The O-acylamidoxime intermediate undergoes intramolecular cyclization with the elimination of a water molecule, typically promoted by heat or a base, to yield the aromatic 1,2,4-oxadiazole ring.[8][9]

Core Starting Material I: The Amidoxime (R¹-C(NH₂)=NOH)

The amidoxime provides the N-C-N-O backbone of the final heterocycle and determines the substituent at the 3-position.

-

Preparation: The most common and direct route to amidoximes is the addition of hydroxylamine to a nitrile precursor.[10] This reaction is typically performed by heating the nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine in an alcoholic solvent.[10][11] The free hydroxylamine, generated in situ, readily adds across the nitrile's carbon-nitrogen triple bond.[10]

-

Causality in Selection: The choice of the starting nitrile (R¹-C≡N) directly dictates the R¹ substituent of the resulting oxadiazole. The commercial availability and diversity of nitriles make this a highly flexible entry point. For sensitive substrates, alternative methods like treating thioamides with hydroxylamine can be effective, sometimes yielding cleaner products.[12] The purity of the isolated amidoxime is critical, as residual hydroxylamine or unreacted nitrile can lead to side products in the subsequent acylation step.

Core Starting Material II: The Acylating Agent (R²-COX)

The acylating agent provides the final carbon atom (C5) of the oxadiazole ring and its corresponding R² substituent. The choice of agent impacts reaction conditions and efficiency.

-

Carboxylic Acids: This is a preferred route due to the vast commercial availability of carboxylic acids. The acid must be "activated" to form a more reactive electrophile. This is achieved using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea), which is then readily attacked by the amidoxime.

-

Acyl Chlorides and Anhydrides: These are highly reactive acylating agents that often do not require additional coupling reagents.[7] The reaction is typically rapid and performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl or carboxylic acid byproduct. The high reactivity can be a drawback, potentially leading to side reactions with sensitive functional groups.

-

Esters: Esters can also serve as acylating agents, particularly for one-pot procedures, often requiring a strong base and elevated temperatures to drive the reaction.[13]

Workflow and Protocol

The general workflow for the amidoxime-based synthesis is depicted below.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. iris.unipa.it [iris.unipa.it]

- 6. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 12. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a Privileged Scaffold: An In-depth Technical Guide to the Mechanism of 1,2,4-Oxadiazole Ring Formation

Introduction: The 1,2,4-Oxadiazole in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous experimental, investigational, and marketed drugs underscores its importance. The unique electronic properties and structural rigidity of the 1,2,4-oxadiazole ring allow it to serve as a bioisostere for amide and ester functionalities, often imparting improved metabolic stability and pharmacokinetic profiles to drug candidates.[1] This guide provides an in-depth exploration of the core mechanisms governing the formation of this critical heterocyclic system, offering researchers and drug development professionals a comprehensive understanding of the synthetic strategies available.

Pillar 1: The Workhorse Route - Acylation of Amidoximes and Subsequent Cyclodehydration

The most prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the acylation of an amidoxime followed by a cyclodehydration event.[1][2] This two-stage process offers a high degree of control and predictability, making it a favored approach in both academic and industrial settings.

Mechanism Deep Dive

The overall transformation can be dissected into two key steps:

-

O-Acylation of the Amidoxime: The initial step involves the reaction of an amidoxime with a suitable acylating agent. The nucleophilic hydroxyl group of the amidoxime attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an O-acyl amidoxime intermediate. This reaction is analogous to amide bond formation.[1][3]

-

Intramolecular Cyclodehydration: The O-acyl amidoxime intermediate, upon activation, undergoes an intramolecular cyclization. The lone pair of the amino nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a molecule of water drives the reaction to completion, yielding the aromatic 1,2,4-oxadiazole ring. The final cyclodehydration is often the rate-limiting step and can require forcing conditions.[4]

Figure 1: General mechanism of 1,2,4-oxadiazole formation via amidoxime acylation and cyclodehydration.

Causality in Experimental Choices

The choice of reagents and reaction conditions for this two-step process is critical for achieving high yields and minimizing side products.

| Parameter | Reagents/Conditions | Rationale and Field-Proven Insights |

| Acylating Agent | Acyl chlorides, Anhydrides, Carboxylic acids + Coupling agents (EDC, DCC, CDI) | Acyl chlorides and anhydrides are highly reactive but can lead to side reactions if not used under controlled, anhydrous conditions. The use of carboxylic acids with coupling agents is often preferred for its milder conditions and broader substrate scope. |

| Cyclodehydration | Thermal (reflux in toluene, xylene), Base-mediated (TBAF, NaOH/DMSO, K₂CO₃) | Thermal cyclization is effective but can require high temperatures that may not be suitable for sensitive substrates. Base-mediated cyclization, particularly with systems like NaOH in DMSO, can proceed efficiently at room temperature.[3][4] Tetrabutylammonium fluoride (TBAF) is also a highly effective catalyst for this transformation.[5] |

| Solvent | Aprotic solvents (DMF, THF, DCM, MeCN) | Aprotic solvents are generally preferred to avoid hydrolysis of the O-acyl amidoxime intermediate, which is a common side reaction.[4] |

Experimental Protocol: Synthesis of 3-Phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole

This protocol is a representative example of the amidoxime acylation and base-mediated cyclization strategy.

-

Amidoxime Formation: To a solution of 4-chlorobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq). Reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction to room temperature and pour it into water. Collect the precipitated 4-chloro-N'-hydroxybenzimidamide by filtration and dry under vacuum.

-

O-Acylation: To a stirred solution of 4-chloro-N'-hydroxybenzimidamide (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cyclodehydration: To the reaction mixture containing the O-acyl amidoxime, add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq). Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete conversion to the 1,2,4-oxadiazole.

-

Workup and Purification: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole.

Pillar 2: The [3+2] Cycloaddition Approach

An alternative and elegant route to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[2][6] This method constructs the heterocyclic ring in a single, concerted step.

Mechanism Deep Dive

Nitrile oxides, which are typically generated in situ from the corresponding hydroximoyl chlorides upon treatment with a base, are highly reactive 1,3-dipoles. They readily undergo a [3+2] cycloaddition reaction with a dipolarophile, in this case, a nitrile. The concerted nature of this reaction generally leads to a high degree of regioselectivity.

Figure 2: Mechanism of 1,2,4-oxadiazole formation via 1,3-dipolar cycloaddition of a nitrile oxide and a nitrile.

Trustworthiness and Self-Validation: Mitigating Side Reactions

A significant challenge in this synthetic approach is the propensity of the nitrile oxide to dimerize, forming a furoxan (1,2,5-oxadiazole-2-oxide).[4] This dimerization is often the kinetically favored pathway. To ensure the desired outcome, the following experimental considerations are paramount:

-

Excess Nitrile: Employing the nitrile as the solvent or in a large excess significantly increases the probability of the intermolecular cycloaddition between the nitrile oxide and the nitrile, thereby minimizing dimerization.[4]

-

Slow Addition: The slow, controlled addition of the base to the solution of the hydroximoyl chloride and nitrile ensures a low steady-state concentration of the nitrile oxide, further disfavoring dimerization.

Pillar 3: Modern Frontiers - Oxidative Cyclization Strategies

Recent advancements in synthetic methodology have introduced oxidative cyclization as a powerful tool for 1,2,4-oxadiazole formation. These methods often proceed under mild conditions and offer alternative pathways when traditional methods are suboptimal.

NBS-Promoted Oxidative Cyclization of N-Acyl Amidines

A notable example is the use of N-bromosuccinimide (NBS) to promote the oxidative cyclization of N-acyl amidines.[1][3] This reaction proceeds through the formation of an N-O bond under oxidative conditions.

Mechanism Deep Dive

The proposed mechanism involves the initial N-bromination of the N-acyl amidine by NBS. Subsequent dehydrobromination under basic conditions facilitates the intramolecular nucleophilic attack of the oxygen onto the imine carbon, leading to the formation of the 1,2,4-oxadiazole ring.[1]

Figure 3: Proposed mechanism for the NBS-mediated oxidative cyclization of N-acyl amidines.

Experimental Protocol: DDQ-Mediated Oxidative Cyclization of Amidoximes

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has also been employed as an effective oxidant for the cyclization of amidoximes to 1,2,4-oxadiazoles.[7]

-

Reaction Setup: To a solution of the amidoxime (1.0 eq) in a suitable solvent such as dioxane, add DDQ (1.2 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-